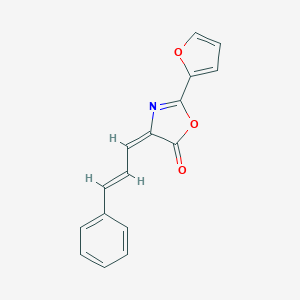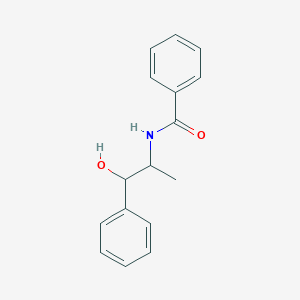
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide is a synthetic compound known for its diverse potential applications in scientific research. It is also referred to as FTY720 or fingolimod. This compound has gained significant attention due to its unique structure and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide. One common approach involves the reaction of a protected aminophenol with a benzoyl chloride derivative. For example:
- :
Balanced Chemical Equation: C6H5NH(Boc)−CH(OH)CH3+C6H5COCl→N−(1-hydroxy-1-phenylpropan-2-yl)benzamide+Boc-Cl
(Boc = tert-butyloxycarbonyl protecting group)Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
化学反应分析
Types of Reactions
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
科学研究应用
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis and characterization of various stereoisomers.
Biology: Acts as a sphingosine-1-phosphate (S1P) receptor modulator, influencing lymphocyte trafficking.
Medicine: Initially developed as an immunosuppressant drug, it has shown potential in treating multiple sclerosis and other autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
作用机制
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide acts as a sphingosine-1-phosphate (S1P) receptor modulator. It binds to S1P receptors on lymphocytes, altering their trafficking within the body. This modulation affects the immune response, making it useful in treating autoimmune diseases.
相似化合物的比较
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide:
Fingolimod (FTY720): A well-known immunosuppressant with similar biological activities.
Uniqueness
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide is unique due to its specific structure, which allows it to act as a potent S1P receptor modulator. This property makes it particularly valuable in medical research and pharmaceutical development.
属性
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXFNVKDLDJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385279 |
Source


|
| Record name | F0472-0024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4380-71-6 |
Source


|
| Record name | N-(2-Hydroxy-1-methyl-2-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F0472-0024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

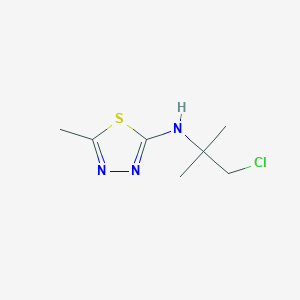
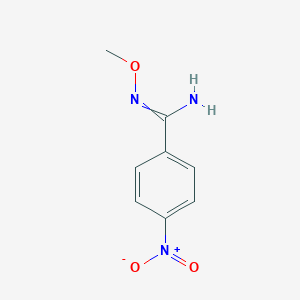
![3-Methyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B411979.png)
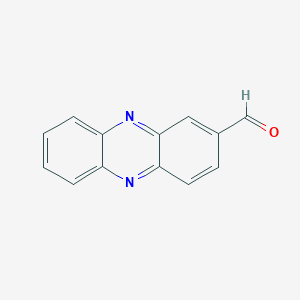
![5H-Indeno[1,2-b]pyridin-5-one, hydrazone](/img/structure/B411981.png)
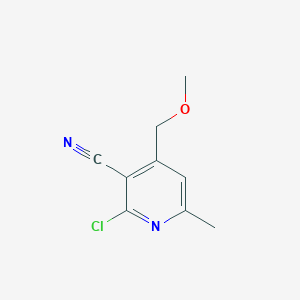
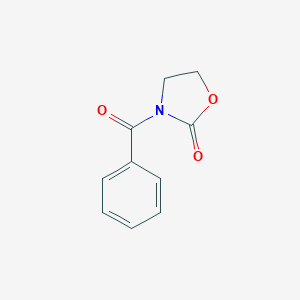
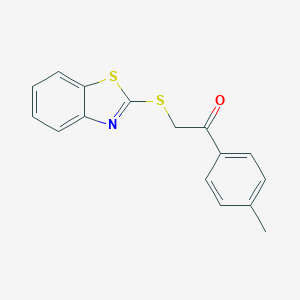

![N-{2,2-dichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}-2,2-dimethylpropanamide](/img/structure/B411993.png)

![2-Dichloromethyl-4-methylsulfanyl-6-phenyl-[1,3,5]triazine](/img/structure/B411995.png)
